
3,5-二氟吡啶-2-磺酰氯
描述
3,5-Difluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₅H₂ClF₂NO₂S. It belongs to the class of heterocyclic compounds known as pyridines. The compound features two fluorine atoms and a sulfonyl chloride group attached to the pyridine ring. Its systematic name is 3,5-difluoro-2-(chlorosulfonyl)pyridine. This compound has garnered interest due to its unique properties arising from the electron-withdrawing substituents on the aromatic ring .
Synthesis Analysis
Several synthetic methods exist for preparing 3,5-difluoropyridine-2-sulfonyl chloride. One approach involves the fluorination of pyridine using a complex of AlF₃ and CuF₂ at elevated temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine, with respective yields of 32% and 11% .
Molecular Structure Analysis
The molecular structure of 3,5-difluoropyridine-2-sulfonyl chloride consists of a pyridine ring with fluorine atoms at positions 3 and 5, along with a sulfonyl chloride group attached to position 2. The presence of these electron-withdrawing substituents affects the compound’s reactivity and properties .
科学研究应用
固相合成
聚合物支持的磺酰氯,包括类似3,5-二氟吡啶-2-磺酰氯的化合物,用于1,3-噁唑烷-2-酮的固相合成,这些化合物由于其抗菌活性而显著。这种方法允许快速制备大量结构相关的分子,在药物开发中至关重要(Holte, Thijs, & Zwanenburg, 1998)。
碳酸酐酶抑制
从磺酰氯的反应中衍生的化合物,包括类似3,5-二氟吡啶-2-磺酰氯的变体,与芳香/杂环磺酰胺反应后作为碳酸酐酶抑制剂进行研究。这些抑制剂被探索其在降低眼内压方面的潜力,使它们在新型抗青光眼药物的开发中相关(Scozzafava et al., 2000)。
芳烃的催化磺化反应
磺化反应在芳香族亲电取代中起着关键作用,磺酰氯在其中发挥着重要作用。3,5-二氟吡啶-2-磺酰氯可能参与这类反应,用于制备具有工业应用的磺酮(Répichet et al., 1999)。
钌催化的磺化反应
在有机合成领域,已开发了钌催化的磺化过程,可能涉及3,5-二氟吡啶-2-磺酰氯,用于官能化化合物,如N-芳基-2-氨基吡啶(Ramesh & Jeganmohan, 2017)。
氟化聚酰胺的合成
这种化合物用于合成含有吡啶和砜基团的新型可溶性氟化聚酰胺。这些聚酰胺具有显著的热稳定性和低介电常数,适用于各种工业应用(Liu et al., 2013)。
生物活性化合物的开发
3,5-二氟吡啶-2-磺酰氯可能参与合成具有生物活性的化合物,如磺酰胺的O-取代衍生物,对特定酶显示出有希望的活性(Khalid et al., 2013)。
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Difluoropyridine-2-sulfonyl chloride . For instance, its reactivity might be enhanced under acidic conditions due to the increased electrophilicity of the sulfonyl chloride group.
生化分析
Biochemical Properties
3,5-Difluoropyridine-2-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry . The compound’s ability to form stable sulfonylated products makes it valuable in biochemical research.
Cellular Effects
3,5-Difluoropyridine-2-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit certain enzymes, leading to changes in cellular activities. For instance, it may interfere with the normal function of enzymes involved in metabolic pathways, thereby altering the cell’s metabolic state .
Molecular Mechanism
The molecular mechanism of 3,5-Difluoropyridine-2-sulfonyl chloride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. The sulfonyl group transfer is a key aspect of its mechanism, as it modifies the target molecules, leading to altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoropyridine-2-sulfonyl chloride change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 3,5-Difluoropyridine-2-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
3,5-Difluoropyridine-2-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 3,5-Difluoropyridine-2-sulfonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3,5-Difluoropyridine-2-sulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function are influenced by its localization, as it interacts with different biomolecules in various cellular environments .
属性
IUPAC Name |
3,5-difluoropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHIQODKNEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



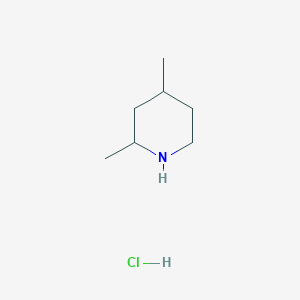
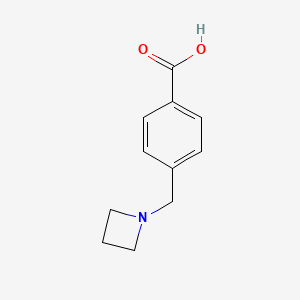
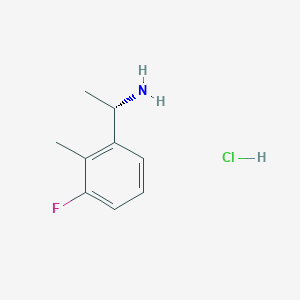
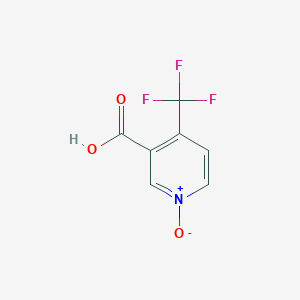


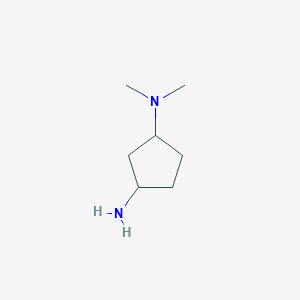
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

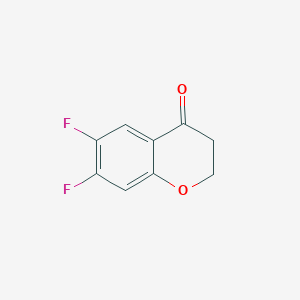
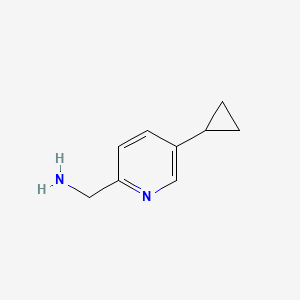
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
